molecular formula C12H15ClN2O2S B10927332 1-(4-Chloro-2,5-dimethoxyphenyl)-3-prop-2-en-1-ylthiourea

1-(4-Chloro-2,5-dimethoxyphenyl)-3-prop-2-en-1-ylthiourea

Cat. No.: B10927332
M. Wt: 286.78 g/mol
InChI Key: YNMRYEWHHZXMCS-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxyphenyl)-3-prop-2-en-1-ylthiourea is a chemical compound characterized by the presence of a chloro-substituted aromatic ring, methoxy groups, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-prop-2-en-1-ylthiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with allyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2,5-dimethoxyphenyl)-3-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxyphenyl)-3-prop-2-en-1-ylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)urea
  • 2,5-Dimethoxy-4-chloroamphetamine

Uniqueness

1-(4-Chloro-2,5-dimethoxyphenyl)-3-prop-2-en-1-ylthiourea is unique due to the presence of both a thiourea moiety and an allyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C12H15ClN2O2S

Molecular Weight

286.78 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C12H15ClN2O2S/c1-4-5-14-12(18)15-9-7-10(16-2)8(13)6-11(9)17-3/h4,6-7H,1,5H2,2-3H3,(H2,14,15,18)

InChI Key

YNMRYEWHHZXMCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NCC=C)OC)Cl

Origin of Product

United States

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